molecular formula C6H14O3 B1330024 Hexane-1,3,5-triol CAS No. 7327-66-4

Hexane-1,3,5-triol

Cat. No. B1330024
CAS RN: 7327-66-4
M. Wt: 134.17 g/mol
InChI Key: WJSATVJYSKVUGV-UHFFFAOYSA-N
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Description

Hexane-1,3,5-triol, also known as 1,3,5-Hexanetriol, is a chemical compound with the molecular formula C6H14O3 . It has an average mass of 134.174 Da and a monoisotopic mass of 134.094299 Da .


Synthesis Analysis

While specific synthesis methods for Hexane-1,3,5-triol were not found in the search results, a related compound, all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol, has been synthesized via reactions of arylalkynyl Grignard reagents with enol esters . The stereoselectivity of reactions and the molecular configurations of the products were confirmed by nuclear magnetic resonance, X-ray diffraction, and high-performance liquid chromatography analysis .


Physical And Chemical Properties Analysis

Hexane-1,3,5-triol has a molecular weight of 134.174 Da . Other physical and chemical properties such as density, melting point, boiling point, and structure were mentioned , but specific values were not found in the search results.

Scientific Research Applications

Catalysis and Chemical Reactions

  • Hexane-1,3,5-triol, also referred to as 1,3,5-trioxane, plays a crucial role in catalysis and chemical reactions. Its production capacities have expanded globally, necessitating the optimization of design, operation, and development of new catalysts. For instance, Qi et al. (2018) discussed the reactions determining the yield and selectivity of 1,3,5-trioxane, emphasizing the need for models considering intermolecular forces and catalyst-accelerated chemical reactions (Qi et al., 2018).

Synthesis Improvement

  • Yin et al. (2016) investigated the impact of organic salts on 1,3,5-trioxane synthesis. Their research provided insights into how these salts affect the yield and selectivity of the synthesis process, offering a potential avenue for improving industrial production methods (Yin et al., 2016).

Spectroscopy and Molecular Studies

  • High-resolution spectroscopy studies, as conducted by Gibson et al. (2014), offer valuable information about the molecular structure and behavior of 1,3,5-trioxane. Such studies contribute to our understanding of its properties as a solid fuel or formaldehyde source (Gibson et al., 2014).

Chemical Properties and Stability

  • HajiHashemi et al. (2016) explored the bulk copolymerization of 1,3,5-trioxane and its effects on crystallinity and thermal properties. Their findings are critical for understanding the material's behavior in different conditions and for potential applications in materials science (HajiHashemi et al., 2016).

Potential Medical Applications

  • Research by Hossain et al. (2013) on the synthesis of 1,2,4-trioxanes and their antiproliferative activity across various human cancer cell lines indicates a potential avenue for medical applications, particularly in cancer treatment (Hossain et al., 2013).

properties

IUPAC Name

hexane-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-5(8)4-6(9)2-3-7/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSATVJYSKVUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274063
Record name 1,3,5-Hexanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexane-1,3,5-triol

CAS RN

7327-66-4
Record name 1,3,5-Hexanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7327-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane-1,3,5-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Hexanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexane-1,3,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G Castronuovo, V Elia, F Velleca - Journal of the Chemical Society …, 1996 - pubs.rsc.org
Enthalpies of dilution of binary and ternary aqueous solutions containing cyclobutanol, cyclopentanol, cyclohexanol, cycloheptanol, cyclooctanol, (1R,2R)-trans-cyclohexane-1,2-diol, (…
Number of citations: 8 pubs.rsc.org
GE Keck, GD Lundquist - The Journal of Organic Chemistry, 1999 - ACS Publications
The development of an approach directed at the total synthesis of the complex cytotoxic marine macrodiolide swinholide is described. The present study focuses on the development of …
Number of citations: 24 pubs.acs.org
PD Hammesfahr - 1976 - search.proquest.com
INVESTIGATIONS INTO THE CHEMISTRY OF A MOLD METABOLITE. INVESTIGATIONS INTO THE CHEMISTRY OF A MOLD METABOLITE. Full Text INFORMATION TO USERS This …
Number of citations: 4 search.proquest.com
T Allscher, P Klüfers, P Mayer - Glycoscience; Springer …, 2008 - chemie.uni-muenchen.de
This review discusses the structural chemistry of metal complexes of carbohydrates and their derivatives with the focus on crystal structure and NMR data of stable solution species. …
Number of citations: 22 chemie.uni-muenchen.de
R Reningtyas, M Mahreni - Eksergi, 2015 - jurnal.upnyk.ac.id
Surfaktan adalah suatu senyawa kimia yang bersifat ampipilik dimana sifat hidropilik dan hidropobik ada dalam satu molekul surfaktan. Surfaktan dapat menurunkan tegangan …
Number of citations: 26 jurnal.upnyk.ac.id
R Renung Reningtyas, M Mahreni - Eksergi, Vol XII, No. 2. 2015, 2015 - eprints.upnyk.ac.id
Surfaktan adalah suatu senyawa kimia yang bersifat ampipilik dimana sifat hidropilik dan hidropobik ada dalam satu molekul surfaktan. Surfaktan dapat menurunkan tegangan …
Number of citations: 2 eprints.upnyk.ac.id

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